10-(4-Ethoxybenzylidene)-9-anthrone
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Overview
Description
10-(4-Ethoxybenzylidene)-9-anthrone is a chemical compound that belongs to the class of anthrone derivatives. Anthrone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a benzylidene group substituted with an ethoxy group at the para position, attached to the 9-anthrone core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Ethoxybenzylidene)-9-anthrone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 9-anthraldehyde and 4-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
10-(4-Ethoxybenzylidene)-9-anthrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of anthraquinones.
Reduction: Formation of 10-(4-ethoxybenzyl)-9-anthrone.
Substitution: Formation of various substituted anthrone derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 10-(4-Ethoxybenzylidene)-9-anthrone is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects through:
Inhibition of enzymes: Potentially inhibiting key enzymes involved in cellular processes.
Interaction with DNA: Binding to DNA and interfering with replication or transcription.
Generation of reactive oxygen species (ROS): Inducing oxidative stress in cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Aurone: Another anthrone derivative with similar biological activities.
Homoisoflavonoid: Shares structural similarities and exhibits comparable biological properties.
Uniqueness
10-(4-Ethoxybenzylidene)-9-anthrone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethoxy group at the para position of the benzylidene moiety may enhance its solubility and interaction with biological targets.
Properties
CAS No. |
144078-20-6 |
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Molecular Formula |
C23H18O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
10-[(4-ethoxyphenyl)methylidene]anthracen-9-one |
InChI |
InChI=1S/C23H18O2/c1-2-25-17-13-11-16(12-14-17)15-22-18-7-3-5-9-20(18)23(24)21-10-6-4-8-19(21)22/h3-15H,2H2,1H3 |
InChI Key |
XLJUBHLUQKVFTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
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